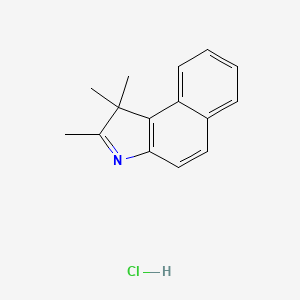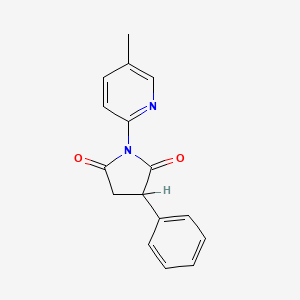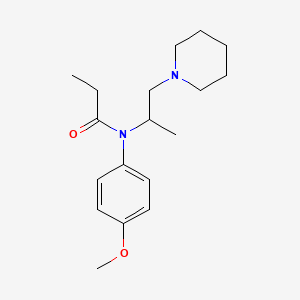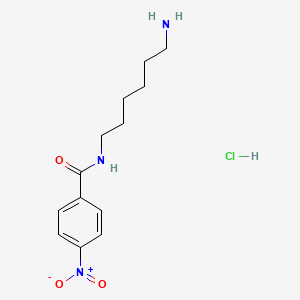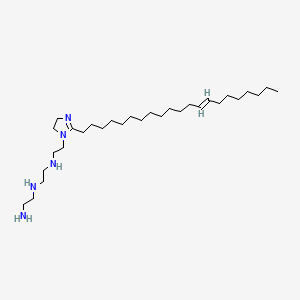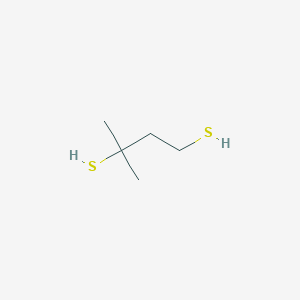
3-Methyl-1,3-butanedithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,3-butanedithiol is an organic compound with the molecular formula C5H12S2. It is a dithiol, meaning it contains two thiol (-SH) groups. This compound is known for its strong, unpleasant odor, which is characteristic of many sulfur-containing compounds. It is used in various chemical applications due to its reactivity and ability to form strong bonds with metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-1,3-butanedithiol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-butanol with hydrogen sulfide in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently.
Industrial Production Methods
In an industrial setting, this compound is often produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the catalytic hydrogenation of 3-methyl-1-butene in the presence of hydrogen sulfide.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,3-butanedithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides can react with this compound under basic conditions.
Major Products Formed
Oxidation: The major product is 3-methyl-1,3-butanedisulfide.
Reduction: The major product is 3-methyl-1-butanethiol.
Substitution: The products vary depending on the nucleophile used but typically include substituted thiols.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,3-butanedithiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and protein structures due to its ability to form strong bonds with metal ions.
Industry: It is used in the production of polymers and as an additive in lubricants and fuels.
Wirkmechanismus
The mechanism of action of 3-Methyl-1,3-butanedithiol involves its thiol groups, which can form strong bonds with metal ions. This property makes it useful in various applications, such as catalysis and metal ion sequestration. The compound can also undergo redox reactions, which are important in many biological and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1-thiol: Similar in structure but contains only one thiol group.
3-Methyl-1-butanethiol: Similar but contains only one thiol group.
2-Methyl-4-butanethiol: Similar but with a different position of the thiol group.
Uniqueness
3-Methyl-1,3-butanedithiol is unique due to its two thiol groups, which enhance its reactivity and ability to form strong bonds with metals. This makes it particularly useful in applications requiring strong metal-thiol interactions, such as catalysis and metal ion sequestration.
Eigenschaften
CAS-Nummer |
98139-71-0 |
|---|---|
Molekularformel |
C5H12S2 |
Molekulargewicht |
136.3 g/mol |
IUPAC-Name |
3-methylbutane-1,3-dithiol |
InChI |
InChI=1S/C5H12S2/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
PZUUQOXIIQTQEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCS)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



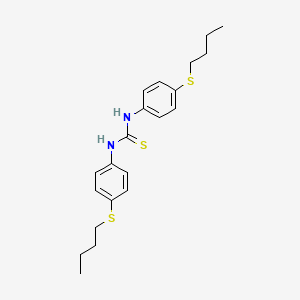
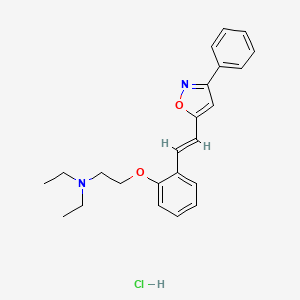
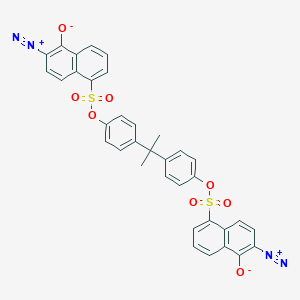

![9-ethyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12701321.png)
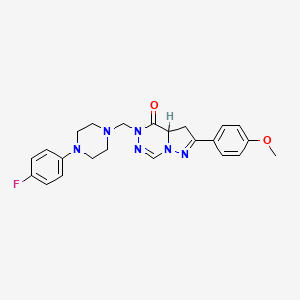

![1,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B12701349.png)
